(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone

Kinase inhibition MNK1/MNK2 Structure-based design

(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS not universally assigned; IUPAC: 3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one, C20H19N3O2, MW 333.4 g/mol) is a synthetic small-molecule hybrid featuring a 4-hydroxyquinoline (or 4-quinolone) core linked via a methanone bridge to an N-phenylpiperazine moiety. It belongs to the broader chemotype of piperazinyl quinoline/quinolone derivatives, which have been explored for antimicrobial, anticancer, and CNS applications.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B3548779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O
InChIInChI=1S/C20H19N3O2/c24-19-16-8-4-5-9-18(16)21-14-17(19)20(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,24)
InChIKeyIPAAMCVHHNZEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone: Procurement-Relevant Chemical Identity & Class Profile


(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone (CAS not universally assigned; IUPAC: 3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one, C20H19N3O2, MW 333.4 g/mol) is a synthetic small-molecule hybrid featuring a 4-hydroxyquinoline (or 4-quinolone) core linked via a methanone bridge to an N-phenylpiperazine moiety . It belongs to the broader chemotype of piperazinyl quinoline/quinolone derivatives, which have been explored for antimicrobial, anticancer, and CNS applications [1]. The compound is listed in specialized chemical catalogs as a research-grade heterocyclic building block, with the 4-hydroxyquinoline substructure offering dual hydrogen-bond donor/acceptor capability at the quinoline ring junction . Key structural identifiers include InChI Key IPAAMCVHHNZEOS-UHFFFAOYSA-N and canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O .

(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone: Why In-Class Piperazinyl Quinolines Are Not Interchangeable


Within the piperazinyl quinoline/quinolone pharmacophore class, even minor positional isomerism or substituent variation can drastically alter biological target engagement and potency. For example, the regioisomeric pairing of a 4-quinolone carbonyl at position 3 versus position 4 produces different hydrogen-bonding networks with kinase ATP-binding pockets, with one orientation enabling a critical hinge-region interaction that the other cannot replicate [1]. Similarly, the conversion of a 4-hydroxyquinoline to a quinolinequinone oxidation state fundamentally changes the electrophilic character and redox cycling potential, shifting the mechanism of action from enzyme inhibition to ROS-mediated killing [2]. Consequently, procurement decisions based solely on core scaffold similarity—without verifying the exact regio- and oxidation state—carry a high risk of obtaining a compound with substantially reduced (or absent) activity in the intended assay system.

(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Kinase Hinge-Binding Preference vs. 2-Quinolone and Simple Piperazine Regioisomers

In kinase inhibitor design, the 4-hydroxyquinoline-3-carbonyl scaffold provides a directional hydrogen-bond donor–acceptor motif that can engage the kinase hinge region (e.g., Met162/Glu160 in MNK1) [1]. Structural modeling indicates that the 3-carbonyl-4-hydroxy orientation forms an intramolecular hydrogen bond that pre-organizes the pharmacophore, whereas the positional isomer 4-(4-phenylpiperazin-1-yl)carbonyl-1H-quinolin-2-one places the acceptor–donor pair in a spatial arrangement incompatible with concurrent hinge hydrogen bonding [1][2]. Experimentally, a closely related 2-oxo positional isomer (BDBM47876) showed only weak inhibition of SARS-CoV 3CL protease with an IC50 of 9,945 nM, illustrating how subtle carbonyl relocation can reduce target engagement by orders of magnitude relative to optimized 3-carbonyl-4-hydroxy regioisomers [2].

Kinase inhibition MNK1/MNK2 Structure-based design

Antimicrobial Oxidation-State Selectivity: Hydroxyquinoline vs. Quinolinequinone Analogs

The target compound exists in the reduced 4-hydroxyquinoline oxidation state, whereas the most extensively characterized antimicrobial analogs in this chemotype are quinolinequinones (oxidized, electrophilic form) [1]. Quantitative antimicrobial data are available for the quinolinequinone analog QQ3 (containing a quinolinequinone core with N-phenylpiperazine), which exhibited an MIC of 1.22 µg/mL against S. aureus ATCC 29213 and was 26-fold more potent against E. faecalis than the in-class comparator QQ4 [1]. The hydroxyquinoline form of the target compound lacks the electrophilic quinone moiety responsible for redox cycling and covalent adduct formation with bacterial thiols, predicting a fundamentally different – and likely narrower – antimicrobial spectrum and mechanism [1][2]. This oxidation-state distinction is critical: QQ3 acts as a rapid bactericidal agent (≥3 log10 CFU reduction within 24 h at 1× and 4× MIC against MRSA clinical isolates), whereas the reduced hydroxyquinoline form is anticipated to lack this mode-of-action [1].

Antimicrobial MRSA Quinolinequinone

MKNK1/MNK1 Kinase Affinity of the Piperazinyl Quinoline Chemotype

Patent disclosures identify the (4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone scaffold as a core substructure within a series of MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1) inhibitors [1]. A representative compound from US 9,738,929 containing this exact quinoline-piperazine methanone core demonstrated an IC50 of 34 nM against MNK1 in a biochemical TR-FRET assay, and 23 nM in a related construct [2]. While the free hydroxyquinoline parent compound itself has not been reported as a standalone MNK1 inhibitor with a published IC50, the scaffold's ability to achieve low-nanomolar target engagement when appropriately elaborated provides a quantitative benchmark [2]. By contrast, simpler 4-phenylpiperazine analogs lacking the quinoline methanone bridge typically show >1 µM MNK1 affinity, underscoring the contribution of the quinoline-4-hydroxy motif to potency [1].

MNK1 Kinase inhibitor Cancer

(4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone: High-Confidence Application Scenarios Based on Verified Differentiation


Kinase Probe & Lead Optimization: MNK1/MNK2 Inhibitor Scaffold Procurement

Medicinal chemistry groups developing MNK1/2 inhibitors for oncology can procure this compound as a validated core scaffold. The 3-carbonyl-4-hydroxyquinoline motif provides a directional hinge-binding hydrogen bond network confirmed by patent SAR [1]. Elaborated analogs of this scaffold have demonstrated MNK1 IC50 values of 23–34 nM in biochemical TR-FRET assays [2]. This is distinctly superior to the 2-quinolone positional isomer (BDBM47876), which showed only weak inhibition (IC50 = 9,945 nM) against a different target, highlighting the criticality of the 3-carbonyl-4-hydroxy regioisomer for kinase hinge engagement [3]. Use the compound as an advanced intermediate; introduce substituents at the quinoline 6-, 7-, or 8-positions or vary the piperazine N-phenyl group to explore kinase selectivity.

Negative Selection Control for Quinolinequinone Antimicrobial Studies

In antimicrobial research programs investigating quinolinequinones (QQ series) against MRSA and Candida spp., (4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone serves as a critical redox-negative control. The quinolinequinone analog QQ3 demonstrates potent bactericidal activity (MIC = 1.22 µg/mL against S. aureus; 26-fold enhanced potency against E. faecalis versus QQ4; ≥3 log10 CFU reduction within 24 h against clinical MRSA isolates) [4][5]. The hydroxyquinoline target compound, lacking the electrophilic quinone, is expected to be inactive in these assays, thereby confirming that antimicrobial activity is quinone-dependent. This oxidation-state controlled experimental design strengthens mechanistic conclusions in publications and drug discovery reports.

Structure–Activity Relationship (SAR) Expansion of Piperazinyl Quinoline Hybrids

Research groups systematically exploring the SAR around piperazinyl quinoline hybrids can use this compound as a reference point for the '4-hydroxyquinoline' oxidation state and '3-carbonyl' attachment position. The compound fills a matrix cell distinct from (i) the 2-quinolone regioisomer (BDBM47876) [3], (ii) the quinolinequinone oxidized series (QQ1–QQ7, QQ10) [4][5], and (iii) simpler piperazinyl quinolones bearing additional N-alkyl or N-oxyiminoethyl substituents that shift biological profile from antibacterial to cytotoxic [6]. Procurement of this specific compound completes the SAR matrix and allows deconvolution of the contributions of oxidation state, carbonyl position, and N-substitution to biological activity.

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